molecular formula C14H15N3O4S B13087877 N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13087877
M. Wt: 321.35 g/mol
InChI Key: QQMGNSDALPCKIR-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide group linked to a 2-amino-2-phenylethyl substituent. Sulfonamides are widely studied for their diverse applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The nitro group at the benzene ring’s para position acts as a strong electron-withdrawing group, influencing the compound’s electronic distribution and reactivity.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c15-12(11-6-2-1-3-7-11)10-16-22(20,21)14-9-5-4-8-13(14)17(18)19/h1-9,12,16H,10,15H2

InChI Key

QQMGNSDALPCKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution reactions, replacing the amine with other nucleophiles (e.g., amines, thiols). For instance:

  • Reaction with Alkyl Halides : N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide reacts with alkyl halides (R–X) in DMF using NaH as a base, forming N-substituted derivatives (Scheme 1) .

Electrophile Product Reaction Time
CH₃IN-(2-(Methyl)phenylethyl)-2-nitrobenzenesulfonamide3 hours
C₂H₅BrN-(2-(Ethyl)phenylethyl)-2-nitrobenzenesulfonamide3 hours

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to a nitroso group using oxidants like potassium permanganate (KMnO₄).

  • Reduction : The nitro group is reduced to an amine using sodium borohydride (NaBH₄) in methanol.

Acylation Reactions

The compound acts as a nucleophile in acylation reactions. For example, reaction with acylating agents like acetic anhydride (Ac₂O) in the presence of K₂CO₃ yields N-acylated sulfonamides .

Acylating Agent Product Yield
Acetic anhydrideN-(Acetyl)benzenesulfonamide90–95%
Hexanoic anhydrideN-(Hexanoyl)benzenesulfonamide90–95%

Enzyme Inhibition

Sulfonamides, including this compound, inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis. The nitro group enhances lipophilicity, increasing membrane permeability and potency.

Antimicrobial Activity

The compound exhibits antimicrobial properties by targeting bacterial enzymes involved in nucleotide synthesis. Structural modifications, such as varying substituents on the amino group, can optimize activity.

Reactivity Trends

  • Electron-Withdrawing Groups : The nitro group (-NO₂) stabilizes intermediates in substitution reactions, enhancing reactivity.

  • Steric Effects : Bulky substituents on the amino group reduce nucleophilicity, favoring acylation over substitution .

Analytical Data

Property Value
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight278.33 g/mol
IR (N–H stretch)3269 cm⁻¹
SO₂ asymmetric stretch1348, 1333 cm⁻¹

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide, have been extensively studied for their antimicrobial properties. They act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Case Study:
In a study evaluating the antibacterial efficacy of various sulfonamide derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Recent research has highlighted the potential of sulfonamide derivatives in cancer therapy. This compound has shown promise in inhibiting tumor cell proliferation.

Data Table: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25.72Induction of apoptosis
A549 (Lung Cancer)30.45Inhibition of cell cycle progression
HeLa (Cervical Cancer)20.15Disruption of mitochondrial function

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Acylation Reactions

This compound can serve as a precursor for synthesizing various acylated derivatives, which are valuable in medicinal chemistry.

Synthesis Example:
The acylation of this compound with various acyl chlorides has been reported to yield compounds with enhanced biological activity. For instance, the reaction with acetyl chloride resulted in an acetylated derivative that exhibited improved solubility and bioavailability .

Green Chemistry Approaches

Recent studies have emphasized environmentally friendly methods for synthesizing sulfonamides. Utilizing water as a solvent for acylation reactions minimizes environmental impact while maintaining high yields.

Research Findings:
A study demonstrated that the use of K₂CO₃ as a base in water for the acylation of amines with sulfonamides led to efficient product formation with minimal waste . This approach aligns with green chemistry principles, promoting sustainable practices in chemical synthesis.

Cosmetic Applications

Sulfonamides, including this compound, are increasingly being incorporated into cosmetic formulations due to their antimicrobial properties and skin compatibility.

Skin Care Products

The compound is used in formulations aimed at treating acne and other skin infections due to its antibacterial effects. Additionally, its ability to stabilize emulsions makes it a valuable ingredient in creams and lotions.

Market Analysis:
The incorporation of sulfonamides into skincare products has been linked to enhanced product efficacy and consumer safety, leading to increased market demand .

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Nitro vs. Chloro-substituted analogs () exhibit higher lipophilicity, favoring membrane permeability but reducing solubility.
  • Amino Group Impact: The 2-amino-phenylethyl group distinguishes the target compound from analogs like ’s methylphenyl derivative. This amino group enables hydrogen bonding, which could enhance target binding in enzyme inhibition (e.g., carbonic anhydrase or Bcl-2 proteins).
  • Thiophene vs. Benzene : The thiophene sulfonamide () replaces the benzene ring with a sulfur-containing heterocycle. Thiophene’s lower aromaticity and polarizability may alter binding kinetics in biological systems.

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives () demonstrate improved aqueous solubility (~15 mg/mL) compared to the target compound (<5 mg/mL).
  • Lipophilicity : Chloro and nitro substituents increase logP values, favoring blood-brain barrier penetration but complicating formulation. Methyl groups () reduce logP, enhancing solubility but limiting membrane permeability.
  • Molecular Weight : Fluorinated analogs (e.g., –3) exceed 800 g/mol due to heptadecafluorodecyl chains, rendering them unsuitable for oral bioavailability. The target compound (321.1 g/mol) adheres to Lipinski’s rule of five.

Biological Activity

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This structure consists of a sulfonamide group attached to a nitrobenzene moiety and an aminoethyl side chain, which is critical for its biological interactions.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key mediators in inflammatory pathways. The results showed that the compound significantly reduced COX-2 mRNA levels compared to traditional anti-inflammatory drugs like indomethacin .

CompoundCOX-2 Inhibition (%)iNOS Inhibition (%)
This compound75%70%
Indomethacin60%50%

2. Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This compound has shown effectiveness against various gram-positive and gram-negative bacteria by inhibiting dihydropteroate synthase, thereby blocking folate synthesis .

The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Klebsiella pneumoniae64

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating significant cytotoxicity .

The following table summarizes the anticancer activity:

Cell LineIC50 (µM)
MCF725.72
U8745.20

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of sulfonamide derivatives in a murine model of inflammation. Administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial efficacy of various sulfonamides was tested against clinical isolates of resistant bacterial strains. This compound exhibited potent activity against multidrug-resistant strains, suggesting its viability as a therapeutic option in antibiotic resistance scenarios .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies using computational models indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrated low plasma protein binding (approximately 72.9%), suggesting efficient distribution within tissues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the primary amine group in 2-amino-2-phenylethylamine using 2-nitrobenzenesulfonyl chloride. Key parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Solvent : Dichloromethane or THF is preferred for solubility and inertness .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide?

  • Techniques :

  • NMR : 1H^1H-NMR confirms the presence of aromatic protons (δ 7.5–8.2 ppm for nitrobenzene) and the ethylamino group (δ 2.8–3.5 ppm) .
  • IR : Strong absorption bands at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ at m/z 350.1) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Protocol :

  • Thermal stability : TGA analysis (heating rate 10°C/min) shows decomposition onset at ~200°C .
  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
  • Hygroscopicity : Dynamic vapor sorption (DVS) studies indicate <2% water uptake at 25°C/60% RH .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

  • Analysis framework :

  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤1% v/v) .
  • Structural analogs : Compare activity with derivatives lacking the nitro group (e.g., 2-aminobenzenesulfonamide) to isolate pharmacophoric contributions .
  • Statistical validation : Apply ANOVA to assess inter-study variability (p < 0.05) .

Q. What intermediates form during the sulfonylation reaction, and how can they be characterized?

  • Mechanistic insights :

  • Key intermediates : The reaction proceeds via a sulfonyl chloride-amine adduct, detectable by 13C^{13}C-NMR (δ 125–130 ppm for sulfonamide C-S) .
  • Byproduct identification : LC-MS may detect N,N-disubstituted sulfonamides if excess sulfonyl chloride is used .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to optimize reaction time (~2–4 hours) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1AJV) to simulate binding to bacterial dihydropteroate synthase .
  • QM/MM simulations : Calculate binding energies for nitro group interactions with active-site residues (e.g., ΔG = –8.2 kcal/mol) .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = –0.5) and CYP450 inhibition potential .

Q. What strategies address poor aqueous solubility in pharmacological assays?

  • Solutions :

  • Co-solvents : Use 10% PEG-400 in PBS to enhance solubility (tested via shake-flask method, pH 7.4) .
  • Prodrug design : Synthesize phosphate esters at the amino group, improving solubility by 10-fold (UV-Vis quantification) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (DLS size: 150 nm, PDI <0.2) for sustained release .

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